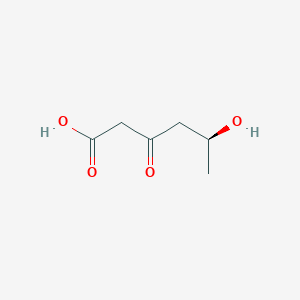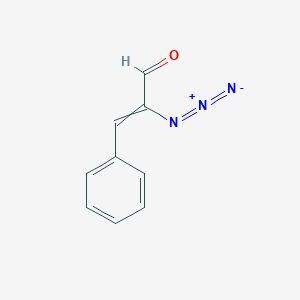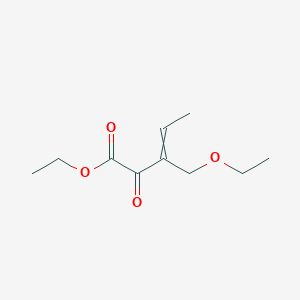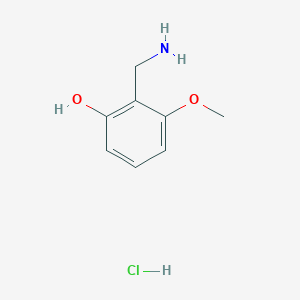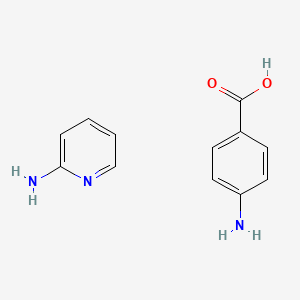![molecular formula C15H6N2OS B12539180 Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- CAS No. 143034-08-6](/img/structure/B12539180.png)
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphtho[2,3-b]thiophene core with a 4-oxo substituent and a propanedinitrile group. Its molecular structure and functional groups make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydroxy or amino-substituted compounds.
科学的研究の応用
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action for Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
Propanedinitrile, (ethoxymethylene)-: Another derivative with different substituents, used in similar applications.
Naphtho[2,3-b]furan-4,9-dione: A related compound with a furan ring instead of a thiophene ring, synthesized via similar methods.
Uniqueness
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.
特性
CAS番号 |
143034-08-6 |
|---|---|
分子式 |
C15H6N2OS |
分子量 |
262.29 g/mol |
IUPAC名 |
2-(4-oxobenzo[f][1]benzothiol-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H6N2OS/c16-7-9(8-17)13-10-3-1-2-4-11(10)14(18)12-5-6-19-15(12)13/h1-6H |
InChIキー |
MEBHSVCHNYJFRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=O)C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
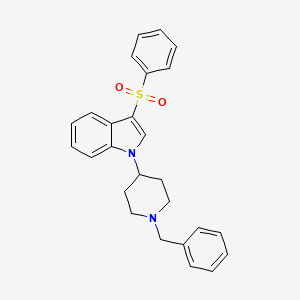
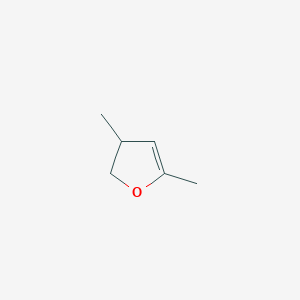

![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)

![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
